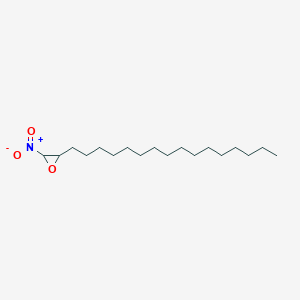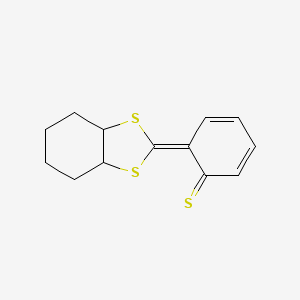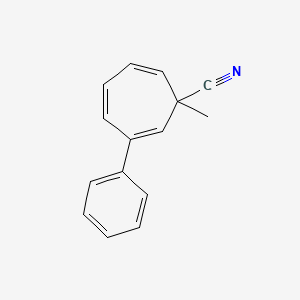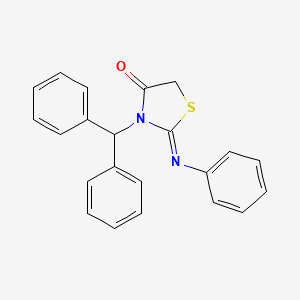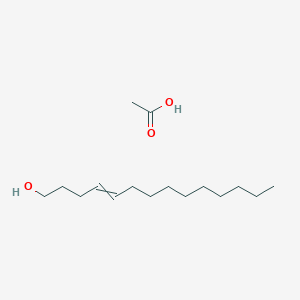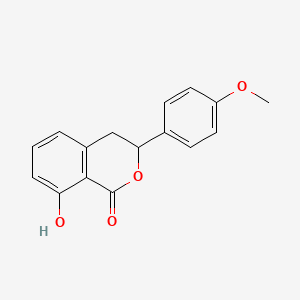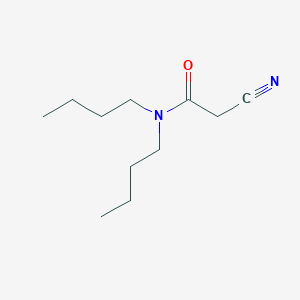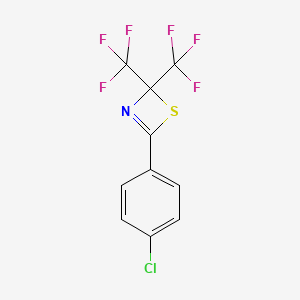
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- typically involves the reaction of 4-chlorobenzaldehyde with other reagents under specific conditions. One common method includes the use of acetophenone and 4-chlorobenzaldehyde under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce different thiazete derivatives.
Scientific Research Applications
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems in various ways, making it useful for studying biochemical pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2H-1,3-Thiazine, 2-(4-chlorophenyl)tetrahydro-
- 2H-1,3-Thiazole derivatives
Uniqueness
What sets 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- apart from these similar compounds is its unique trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
57014-98-9 |
|---|---|
Molecular Formula |
C10H4ClF6NS |
Molecular Weight |
319.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-1,3-thiazete |
InChI |
InChI=1S/C10H4ClF6NS/c11-6-3-1-5(2-4-6)7-18-8(19-7,9(12,13)14)10(15,16)17/h1-4H |
InChI Key |
ULUBHYSBHHRNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(S2)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


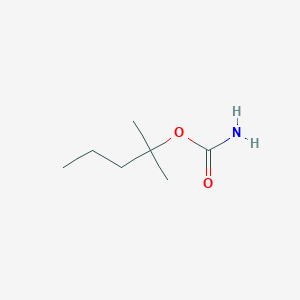
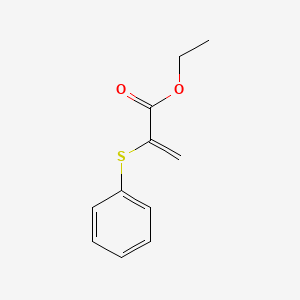
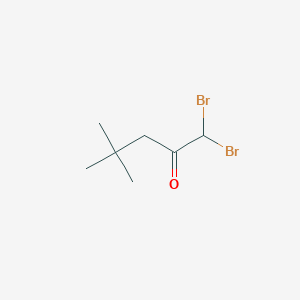
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
